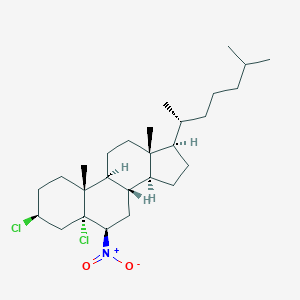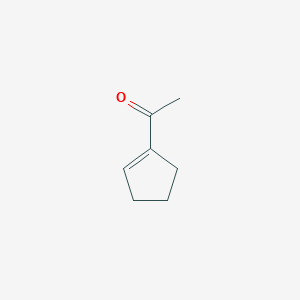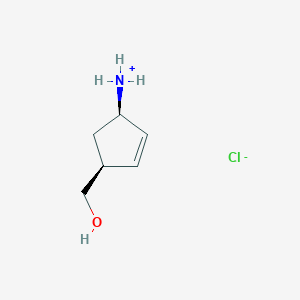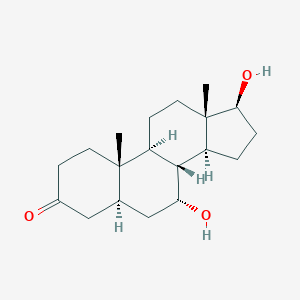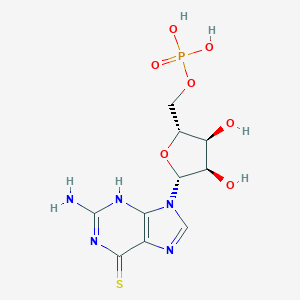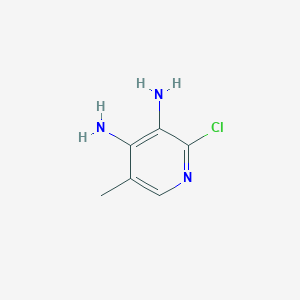
Daphnilongeranin A
Overview
Description
Daphnilongeranin A is a natural alkaloid compound derived from the genus Daphniphyllum. This genus is known for its complex and diverse alkaloid structures, which have garnered significant interest due to their unique synthetic pathways and biological activities. This compound, in particular, is notable for its intricate polycyclic structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daphnilongeranin A involves several key steps, including cyclization and functional group transformations. One of the primary synthetic routes includes the use of a gold(I)-catalyzed Conia-ene reaction to construct the bridged 6,6-bicyclic system. This is followed by diastereoselective Michael addition reactions to assemble the 5- and 7-membered rings .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on laboratory-scale synthesis. The complexity of its structure poses challenges for large-scale production, necessitating further research into more efficient and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Daphnilongeranin A undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Employs agents such as lithium aluminum hydride (LiAlH4) for reducing ketones and amides.
Substitution: Involves nucleophilic substitution reactions, often using halides as leaving groups.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Daphnilongeranin A has several scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of Daphnilongeranin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cancer .
Comparison with Similar Compounds
- Daphniphylline
- Daphnipaxianine A
- Daphnicyclidin D
Comparison: Daphnilongeranin A is unique due to its specific polycyclic structure and the presence of an aromatic ring, which is not commonly found in other Daphniphyllum alkaloids. This structural uniqueness contributes to its distinct biological activities and synthetic challenges .
Properties
IUPAC Name |
methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCEKHYHLUROK-DCLOCNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of daphnilongeranin A compared to other Daphniphyllum alkaloids?
A1: this compound is the first reported example of a seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. [] This means it possesses a unique structural feature where the usual ring system found in longistylumphylline A is cleaved at the bond between carbon atoms 10 and 17.
Q2: What is the significance of the synthetic strategies employed in the total synthesis of Daphniphyllum alkaloids, including this compound?
A2: Researchers developed a generalized biomimetic approach for the synthesis of various Daphniphyllum alkaloids, including this compound. This approach focuses on strategically forming the C4-N and C1-C8 bonds of calyciphylline A, a structurally related alkaloid. [] This method cleverly utilizes readily available starting materials and optimized reaction pathways, deviating from the complex biosynthetic routes found in nature.
Q3: How does the synthesis of daphnilongeranin B relate to the study of this compound?
A3: While structurally distinct, the synthesis of daphnilongeranin B provides valuable insights into constructing the complex ring systems found in Daphniphyllum alkaloids. For instance, understanding the formation of the [7-5-5] tricyclic core in daphnilongeranin B [] can offer valuable knowledge for synthesizing the unique skeleton of this compound.
Q4: What is the significance of the isolation of longeracinphyllin A in relation to this compound?
A4: Longeracinphyllin A, isolated from the same plant species as this compound, is categorized as a daphnilongeranin B type alkaloid with a rearranged α,β-unsaturated ketone group. [] Studying the structural similarities and differences between these compounds can shed light on the biosynthesis and potential biological activities within this family of alkaloids.
Q5: What are some of the key reactions employed in the synthesis of the complex ring systems found in Daphniphyllum alkaloids like daphnilongeranin B?
A5: Several key reactions have been employed successfully: * Gold(I)-catalyzed Conia-ene reaction: This reaction efficiently constructs the bridged 6,6-bicyclic system found in the core of daphnilongeranin B. [, ] * Diastereoselective Michael additions: These reactions allow for the controlled formation of the 5- and 7-membered rings within the daphnilongeranin B core structure. [, ]* Photochemical [2+2] cycloaddition and Grob fragmentation: This sequence provides a concise route to the [5-6-7] tricyclic ring skeleton found in daphnilongeranin B and related alkaloids. []
Q6: What is the significance of developing a scalable route to daphnilongeranin B?
A6: Developing a scalable route to daphnilongeranin B allows researchers to access sufficient quantities of this complex molecule for further study. [] This is crucial for investigating its biological activity, exploring potential applications, and potentially synthesizing more complex Daphniphyllum alkaloids like hybridaphniphylline B.
Q7: How was the Claisen rearrangement utilized in the synthesis of daphnilongeranin B and what challenges were addressed?
A7: The Claisen rearrangement of an allyl dienol ether played a crucial role in constructing the daphnilongeranin B framework. [] Researchers successfully optimized the reaction conditions by carefully selecting the substrate and utilizing protic solvents. This approach mitigated the undesired Cope rearrangement, a competing reaction pathway, highlighting the importance of fine-tuning reaction parameters in complex molecule synthesis.
Q8: What role does the Diels-Alder reaction play in the synthesis of hybridaphniphylline B and what are its implications for future research?
A8: The intermolecular Diels-Alder reaction is employed strategically in the late stages of hybridaphniphylline B synthesis. This reaction joins a fully elaborated cyclopentadiene unit with asperuloside tetraacetate, a glycosylated derivative. [] The success of this late-stage coupling opens avenues for exploring the synthesis of even more complex Daphniphyllum alkaloids with diverse structural features.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


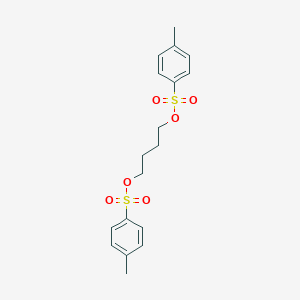
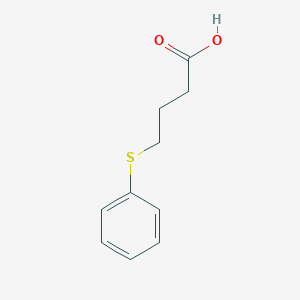
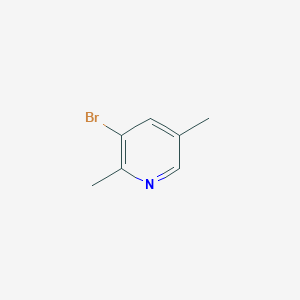
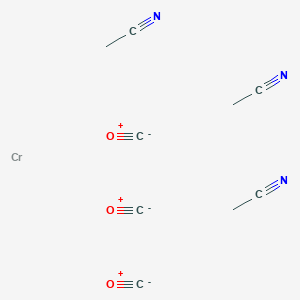
![8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide](/img/structure/B107874.png)


